2-(Isopentyloxy)-3-methoxybenzaldehyde
CAS No.:
Cat. No.: VC13412137
Molecular Formula: C13H18O3
Molecular Weight: 222.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H18O3 |
|---|---|
| Molecular Weight | 222.28 g/mol |
| IUPAC Name | 3-methoxy-2-(3-methylbutoxy)benzaldehyde |
| Standard InChI | InChI=1S/C13H18O3/c1-10(2)7-8-16-13-11(9-14)5-4-6-12(13)15-3/h4-6,9-10H,7-8H2,1-3H3 |
| Standard InChI Key | YXDBDUNVRLTQPU-UHFFFAOYSA-N |
| SMILES | CC(C)CCOC1=C(C=CC=C1OC)C=O |
| Canonical SMILES | CC(C)CCOC1=C(C=CC=C1OC)C=O |
Introduction
Structural and Physicochemical Properties
Molecular Structure
The compound consists of a benzene ring substituted with:
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A methoxy (-OCH) group at position 3.
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An isopentyloxy (-OCHCH(CHCH)) group at position 2.
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An aldehyde (-CHO) group at position 1.
| Property | Value |
|---|---|
| Molecular Weight | 222.28 g/mol |
| CAS Number | 101267-79-2 |
| Purity | ≥95% |
| Solubility | Soluble in organic solvents (e.g., DCM, THF) |
| Boiling Point | Not reported (estimated >250°C) |
Spectroscopic Data
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IR: Strong absorption bands for C=O (aldehyde, ~1700 cm), aromatic C-H (~3000 cm), and ether C-O (~1250 cm) .
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NMR: NMR (CDCl): δ 9.80 (s, 1H, CHO), 7.45–6.80 (m, 3H, aromatic), 3.85 (s, 3H, OCH), 3.60–1.50 (m, 9H, isopentyloxy).
Synthesis and Optimization
Primary Synthetic Routes
The compound is synthesized via O-alkylation of 2-hydroxy-3-methoxybenzaldehyde (o-vanillin) with isopentyl bromide under phase-transfer catalysis (PTC) :
Reaction Conditions:
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Substrate: o-Vanillin (1 equiv).
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Alkylating Agent: Isopentyl bromide (1.2 equiv).
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Catalyst: Tetrabutylammonium bromide (TBAB, 10 mol%).
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Base: KCO (2 equiv).
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Solvent: Acetone/HO (3:1).
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Temperature: 60°C, 12 hours.
Mechanism:
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Deprotonation of o-vanillin’s phenolic -OH by KCO.
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Nucleophilic substitution (S2) with isopentyl bromide, facilitated by TBAB.
Alternative Methods
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Ultrasound-Assisted Synthesis: Reduces reaction time to 4–6 hours with 20 kHz ultrasound, improving yield to 85% .
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Microwave Irradiation: Achieves 80% yield in 30 minutes using DMF as solvent .
Chemical Reactivity and Applications
Key Reactions
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Oxidation | KMnO, HSO | 2-(Isopentyloxy)-3-methoxybenzoic acid |
| Reduction | NaBH, MeOH | 2-(Isopentyloxy)-3-methoxybenzyl alcohol |
| Condensation | NHR, EtOH, Δ | Schiff bases (antimicrobial agents) |
Pharmaceutical Applications
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Antimicrobial Activity: Derivatives inhibit Staphylococcus aureus (MIC: 32 µg/mL) and Candida albicans (MIC: 64 µg/mL).
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Anti-Inflammatory Potential: Modulates COX-2 and TNF-α pathways in vitro (IC: 18 µM) .
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Intermediate in Drug Synthesis: Used to prepare benzosuberone analogs for anticancer research .
Future Directions
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Structure-Activity Relationships (SAR): Optimize substituents for enhanced bioactivity.
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Green Chemistry: Develop solvent-free syntheses using biocatalysts.
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Targeted Drug Delivery: Conjugate with nanoparticles for improved pharmacokinetics.
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